molecular formula C10H9FN4O B2925350 N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235050-95-9

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2925350
CAS No.: 1235050-95-9
M. Wt: 220.207
InChI Key: NPMZDIWWSADJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Scientific Research Applications

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that play a crucial role in plant protection. They inhibit the activity of phytopathogenic fungi, making them a potential target for novel SDHIs .

Mode of Action

This compound interacts with its target by binding with the ubiquinone-binding region of SDH. This binding is facilitated by hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . This interaction results in strong inhibition activity on SDH, leading to overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to the production of reactive oxygen species (ROS) and mitochondrial membrane potential (MMP). The compound increases both the intracellular ROS level and MMP . This leads to changes in the structure of mycelia and cell membrane .

Pharmacokinetics

In silico tests suggest that certain derivatives of the compound have good adme properties and cause relatively low toxicity . These properties can affect the bioavailability of the compound, influencing its efficacy and safety.

Result of Action

The action of this compound results in molecular and cellular effects. It changes the structure of mycelia and cell membrane . Additionally, it increases both the intracellular ROS level and MMP . These changes can lead to the inhibition of phytopathogenic fungi, providing potential benefits for plant protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 4-fluorophenyl azide.

    Cycloaddition Reaction: The 4-fluorophenyl azide is then reacted with propargylamine in the presence of copper(I) iodide and sodium ascorbate to form the triazole ring.

    Formation of Carboxamide: The resulting triazole intermediate is then reacted with methyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the carboxamide group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole or carboxamide derivatives.

    Substitution: Substituted fluorophenyl triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-(4-bromophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-(4-methylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMZDIWWSADJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.